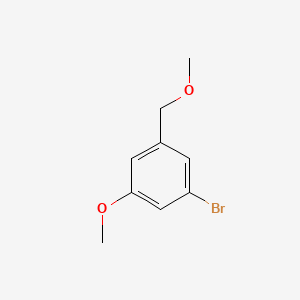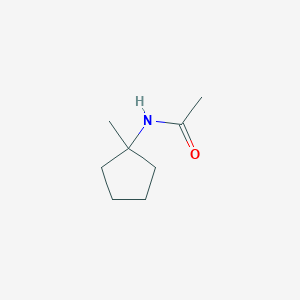
2,2-Dichloro-1-(2,4-difluorophenyl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dichloro-1-(2,4-difluorophenyl)ethanol is a chemical compound with the molecular formula C8H6Cl2F2O It is characterized by the presence of two chlorine atoms and two fluorine atoms attached to a phenyl ring, along with a hydroxyl group attached to an ethyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-1-(2,4-difluorophenyl)ethanol can be achieved through several methods. One common approach involves the reaction of 2,4-difluorobenzaldehyde with chloroform in the presence of a base, followed by reduction with a suitable reducing agent. Another method involves the reaction of 2,4-difluorophenylmagnesium bromide with dichloromethane, followed by hydrolysis to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to achieve the desired product specifications .
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dichloro-1-(2,4-difluorophenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields the corresponding ketone, while reduction can produce the alcohol. Substitution reactions can yield a variety of derivatives with different functional groups .
Applications De Recherche Scientifique
2,2-Dichloro-1-(2,4-difluorophenyl)ethanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,2-Dichloro-1-(2,4-difluorophenyl)ethanol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in their activity and function. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-1-(2,4-difluorophenyl)ethanol
- 2,2-Dichloro-1-(3,4-difluorophenyl)ethanol
- 2,2-Dichloro-1-(2,4-difluorophenyl)ethanone
Uniqueness
2,2-Dichloro-1-(2,4-difluorophenyl)ethanol is unique due to its specific combination of chlorine and fluorine atoms, which impart distinct chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in the synthesis of complex molecules and in research settings .
Propriétés
Formule moléculaire |
C8H6Cl2F2O |
|---|---|
Poids moléculaire |
227.03 g/mol |
Nom IUPAC |
2,2-dichloro-1-(2,4-difluorophenyl)ethanol |
InChI |
InChI=1S/C8H6Cl2F2O/c9-8(10)7(13)5-2-1-4(11)3-6(5)12/h1-3,7-8,13H |
Clé InChI |
WQVUJQOTYBZSIK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1F)F)C(C(Cl)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![methyl 6-bromo-2-cyclopropyl-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B14027590.png)

![Methyl 4-[(2,3-difluoro-6-hydroxyphenyl)carbonyl]benzoate](/img/structure/B14027609.png)






![(9H-Fluoren-9-yl)methyl (7S,8R,10R)-8,9-bis(hydroxymethyl)-4-oxo-4,6,7,8,9,10-hexahydro-7,10-epiminopyrido[1,2-a]azepine-11-carboxylate](/img/structure/B14027669.png)
![1-(2-Isopropyl-3-pyridyl)-3-methoxy-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine](/img/structure/B14027672.png)
